REACTION_CXSMILES
|
[O-]CC.[Na+].CO[C:7]([C:9]1[S:10][CH:11]=[CH:12][C:13]=1[NH:14][C:15](=[O:19])[CH2:16][C:17]#[N:18])=[O:8]>C(O)C>[OH:8][C:7]1[C:9]2[S:10][CH:11]=[CH:12][C:13]=2[NH:14][C:15](=[O:19])[C:16]=1[C:17]#[N:18] |f:0.1|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=CC1NC(CC#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
DISTILLATION
|
Details
|
excess solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The solids formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed by cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C2=C(NC(C1C#N)=O)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |